N-Methyl-D-glucamine dithiocarbamate
CAS No.: 94161-07-6
Cat. No.: VC0537475
Molecular Formula: C8H16NNaO5S2
Molecular Weight: 293.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94161-07-6 |
|---|---|
| Molecular Formula | C8H16NNaO5S2 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
| Standard InChI | InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1 |
| Standard InChI Key | PLQRBFAACWRSKF-LJTMIZJLSA-M |
| Isomeric SMILES | CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |
| SMILES | CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
| Canonical SMILES | CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Characterization
Molecular Architecture and Synthesis
N-Methyl-D-glucamine dithiocarbamate is synthesized via the reaction of N-Methyl-D-glucamine with carbon disulfide under alkaline conditions, yielding sodium or ammonium salts . The compound’s structure features a dithiocarbamate group () attached to the N-methyl-D-glucamine backbone, a sugar alcohol derivative. This configuration enhances water solubility, distinguishing it from lipophilic dithiocarbamates like diethyldithiocarbamate .
The IUPAC name, N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate, reflects its stereochemical complexity, with five hydroxyl groups contributing to its hydrophilic nature .
Table 1: Key Chemical Properties of N-Methyl-D-glucamine Dithiocarbamate
| Property | Value |
|---|---|
| Molecular Formula | |
| Monoisotopic Mass | 271.0548 Da |
| CAS Number | 91840-27-6 |
| Solubility | Highly water-soluble |
| Derivative Stability | Stable as TMS-derivatized form |
Spectroscopic Analysis
Predicted GC-MS spectra of the tris(trimethylsilyl) (TMS) derivative reveal fragmentation patterns consistent with its molecular structure. Peaks at m/z 271.05 correspond to the molecular ion, while secondary fragments at m/z 73 and 147 indicate TMS group losses . Nuclear magnetic resonance (NMR) studies of cadmium-ligand complexes in bile demonstrate rapid ligand exchange, corroborating the compound’s dynamic metal-binding behavior .
Pharmacological Applications
Cadmium Chelation Therapy
N-Methyl-D-glucamine dithiocarbamate exhibits dose-dependent efficacy in cadmium detoxification. In acute intoxication models, intraperitoneal administration (≥1.1 mmol/kg) protects 95% of mice from lethal cadmium chloride doses (10 mg/kg), reducing hepatic and renal cadmium levels by 40% and 71%, respectively . Chronic exposure studies show repeated dosing mobilizes aged cadmium deposits, with minimal redistribution to the brain .
Table 2: Comparative Efficacy of Dithiocarbamates in Cadmium Mobilization
| Compound | Kidney Cadmium Reduction | Liver Cadmium Reduction |
|---|---|---|
| N-Methyl-D-glucamine DTC | 71% | 40% |
| Na Diethyldithiocarbamate | 89% | 38% |
| NH4DHE-DTC | 68% | 32% |
Immunomodulatory Profile
Unlike sodium diethyl dithiocarbamate, which suppresses mitogen-induced lymphoproliferation by 80%, N-Methyl-D-glucamine dithiocarbamate inhibits thymidine incorporation by only 15–20%, preserving immune function . This disparity stems from the latter’s hydrophilicity, which limits membrane disruption and intracellular toxicity .
Mechanisms of Action
Metal-Ligand Exchange Dynamics
N-Methyl-D-glucamine dithiocarbamate facilitates cadmium excretion via biliary pathways, with NMR studies confirming rapid ligand exchange in vivo . The compound’s hydroxyl-rich structure enhances metal coordination, enabling competitive displacement of cadmium from metallothionein complexes .
Molecular Interactions
Hansch π-parameter analyses reveal that substituent polarity and molecular weight govern cadmium mobilization efficiency. Derivatives with methoxybenzyl groups exhibit superior efficacy, achieving 89% renal cadmium clearance in murine models .
Recent Advances and Future Directions
Structural Derivatives
Methoxybenzyl-gluco-octamine derivatives demonstrate enhanced cadmium mobilization, achieving 89% renal clearance in preclinical trials . Computational models predict further gains by optimizing substituent π-parameters and molecular weight .
Clinical Translation Challenges
Despite promising data, human studies are lacking. Dose-response relationships, long-term safety, and interactions with other chelators (e.g., DMSA) require rigorous evaluation .
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